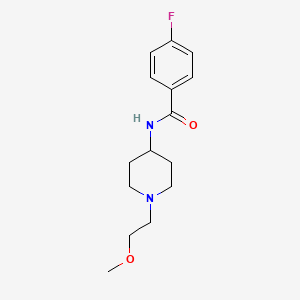

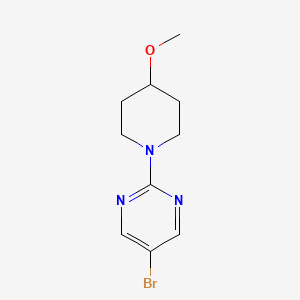

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is C9H13BrN4 . The InChI code is 1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine” is 257.13 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Biheterocycles

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine serves as an efficient precursor for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methylpyrimidines. This involves a stepwise synthesis starting from a precursor, followed by nucleophilic substitution, azide–alkyne cycloaddition (click chemistry), and cyclocondensation with 2-methylisothiourea sulfate (Aquino et al., 2017).

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, including those with a bromo substituent, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds have exhibited antiretroviral activity comparable to reference drugs, although their inhibitory effects vary with the type of substituent (Hocková et al., 2003).

Radiosensitization Studies

5'-Bromo-2-deoxyuridine, a halogenated pyrimidine analogue, is known for its efficiency as a radiosensitizer through incorporation into DNA. It is proportional to the percentage of replacement in DNA, and its incorporation can be measured using high-performance liquid chromatography (HPLC) with a novel fluorescent labeling technique (Stratford & Dennis, 1992).

Synthesis of Heterocyclic Compounds

An efficient synthesis method has been developed for 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, utilizing 5-bromo-2-chloropyridine and its pyrimidine analogue. This method is suitable for large-scale synthesis and paves the way for rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Synthesis of Antimicrobial Agents

Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, synthesized from a reaction involving 5-bromo-2-chloro-pyrimidin, have been evaluated for their in vitro antimicrobial activity. These compounds were characterized using various spectral studies and showed potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-2-(4-methoxypiperidin-1-yl)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through aromatic nucleophilic substitution reactions .

Result of Action

It is known that pyrimidine derivatives play a significant role in drug discovery, especially in the research and development of anticancer drugs .

Propriétés

IUPAC Name |

5-bromo-2-(4-methoxypiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGOQVPDLGHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)

![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)

![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)

![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)

![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)